molecular formula C8H11NO3 B1365694 2,4,6-Trimethoxypyridine CAS No. 91591-88-7

2,4,6-Trimethoxypyridine

Cat. No.: B1365694
CAS No.: 91591-88-7
M. Wt: 169.18 g/mol
InChI Key: ISUYTITXRVKOQA-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxypyridine is an organic compound with the molecular formula C8H11NO3 It is a derivative of pyridine, where three methoxy groups are substituted at the 2, 4, and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethoxypyridine can be synthesized through several methods. One common method involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C). This reaction results in the substitution of chlorine atoms with methoxy groups, forming this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium ethoxide (NaOEt) or other strong bases in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.

    Reduction: Formation of 2,4,6-trimethoxypiperidine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxypyridine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    2,4,6-Trimethylpyridine: Contains methyl groups instead of methoxy groups at the 2, 4, and 6 positions.

Uniqueness

2,4,6-Trimethoxypyridine is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in chemical reactions. Compared to its analogs, this compound may exhibit different biological activities and applications due to these structural differences .

Properties

IUPAC Name

2,4,6-trimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-10-6-4-7(11-2)9-8(5-6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUYTITXRVKOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457535
Record name 2,4,6-trimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-88-7
Record name 2,4,6-trimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-Trimethoxypyridine was prepared by reacting 2,4,6-trimethoxypyridine-1-oxide and phosphorus and trichloride by the method of Johnson, Katrizky and Viney (J. Chem. Soc. B, 1211, 1967), and was obtained as a colourless solid. Pmr spectrum (δ in ppm; CDCl3): 3.77 (3H, s); 3.87 (6H, s); 5.85 (2H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,4,6-Trimethoxypyridine utilized in organic synthesis?

A: this compound serves as a valuable reagent in Friedel-Crafts reactions involving indole derivatives. For instance, it reacts with 1-benzylindole-2,3-dicarboxylic anhydride in the presence of titanium(IV) chloride, yielding 3-(2,4,6-trimethoxynicotinoyl)indole-2-carboxylic acid as the sole product in high yield [, ]. This compound can be further transformed into biologically relevant molecules like olivacine and ellipticine, which are of interest for their potential medicinal properties.

Q2: Can this compound act as a ligand in metal-catalyzed reactions?

A: Yes, research has identified this compound as an efficient ligand for palladium-catalyzed ortho-C-H amination reactions []. Notably, it promotes the amination of benzamides and triflyl-protected benzylamines, demonstrating its utility in facilitating challenging C-H activation processes.

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